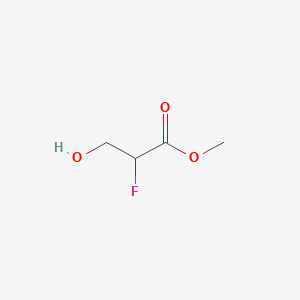

Methyl 2-fluoro-3-hydroxypropanoate

Übersicht

Beschreibung

Methyl 2-fluoro-3-hydroxypropanoate is an organic compound with the molecular formula C4H7FO3. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique chemical properties, which make it a valuable intermediate in the synthesis of other chemical compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the novel methods for synthesizing methyl 2-fluoro-3-hydroxypropanoate involves the reaction of Claisen salts with formaldehyde in water. In this method, a 37% formaldehyde aqueous solution (9.0 equivalents) is added dropwise to an aqueous solution of Claisen salt (1.0 equivalent) and sodium bicarbonate (1.0 equivalent) at room temperature. The reaction is allowed to proceed for 2-3 hours, resulting in a yield of 81.3% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield 2-fluoro-3-hydroxypropanoic acid. This reaction is critical for generating the free acid, a precursor for fluorinated polymers .

Conditions :

-

Acidic : HCl (1M), reflux, 6–8 hours.

-

Alkaline : NaOH (2M), 60°C, 4 hours.

Yield : ~85–90% (reported in biocatalytic pathways) .

Oxidation Reactions

The hydroxyl group is oxidized to a ketone, forming methyl 2-fluoro-3-oxopropanoate. This transformation is catalyzed by oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Example :

Kinetics :

Polymerization

The compound serves as a monomer for synthesizing poly(2-fluoro-3-hydroxypropionic acid) (FP3HP) via enzymatic catalysis. E. coli co-expressing methylmalonyl-CoA reductase (MCR) and synthase (MatBrp) achieves polymerization with high enantioselectivity .

Key Data :

| Parameter | Value |

|---|---|

| Polymer yield | 50 mg/L (24 h) |

| Molecular weight | 8–12 kDa (GPC) |

| Thermal stability | Tₘ = 145–155°C |

Nucleophilic Substitution

The hydroxyl group undergoes substitution with halides or amines. For example, reaction with SOCl₂ produces methyl 2-fluoro-3-chloropropanoate, a key intermediate in agrochemical synthesis .

Synthetic Route :

-

Generate enolate intermediate:

-

React with paraformaldehyde:

Yield : 80% (distilled purity >98%) .

Biocatalytic Transformations

Enzymatic aldolase reactions enable asymmetric synthesis of tertiary fluorides. HpcH aldolase catalyzes the addition of fluorinated enolates to aldehydes, producing chiral fluorinated compounds .

Example :

Characterization :

Atmospheric Degradation

In gas-phase reactions with hydroxyl radicals (- OH), the compound undergoes H-abstraction, forming methyl 3-hydroxypropanoate and fluorinated radicals .

Mechanistic Insights :

-

Primary pathway: H-abstraction from the β-carbon (ΔG‡ = 5.79 kcal/mol) .

-

Major products: Fluorinated aldehydes and carboxylic acids (detected via GC-MS) .

Thermal Decomposition

At elevated temperatures (>150°C), the ester decomposes into methyl isobutyrate and formaldehyde .

Kinetic Parameters :

| Parameter | Value |

|---|---|

| Activation energy | 104.6 kJ/mol |

| Rate constant (300°C) | 2.3 × 10⁻³ s⁻¹ |

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

MFHP serves as a precursor in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity of drugs, making it an essential building block in medicinal chemistry. For instance, MFHP can be transformed into methyl 2-fluoroacrylate (MFA), which is utilized in drug development processes .

Agrochemicals

The compound is also explored for use in agrochemicals. Its fluorinated derivatives exhibit improved efficacy as pesticides and herbicides due to their enhanced stability and bioactivity . Research indicates that MFHP derivatives can be tailored to target specific pests or diseases, thereby increasing agricultural productivity.

Organic Synthesis

MFHP is valuable in organic synthesis as it can participate in various chemical reactions, including nucleophilic substitutions and Michael additions. Its ability to act as a versatile intermediate allows chemists to create complex molecules efficiently .

Materials Science

Recent studies have investigated the use of MFHP in developing new materials with unique properties. Its incorporation into polymer matrices has shown promise in enhancing mechanical strength and thermal stability, making it suitable for advanced material applications .

Case Study 1: Synthesis of Methyl 2-Fluoroacrylate

A novel method was developed for synthesizing methyl 2-fluoroacrylate from MFHP using Claisen condensation reactions. This method demonstrated high yields and selectivity, showcasing MFHP's utility as a synthetic precursor .

Case Study 2: Agrochemical Development

Research conducted on the application of MFHP derivatives as agrochemicals revealed significant improvements in pest resistance compared to traditional compounds. Field trials indicated enhanced crop yields and reduced chemical usage, promoting sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of methyl 2-fluoro-3-hydroxypropanoate involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s reactivity and stability. In biological systems, it can act as a substrate for enzymes that catalyze reactions involving fluorinated compounds. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-fluoro-3-hydroxypropanoate can be compared with other similar compounds such as:

Methyl 3-chloro-2-fluoropropanoate: This compound has a chlorine atom instead of a hydroxyl group, which affects its reactivity and applications.

Methyl 2-fluoroacrylate: This compound has a double bond, making it more reactive in polymerization reactions.

Methyl 3-hydroxypropanoate: This compound lacks the fluorine atom, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

Methyl 2-fluoro-3-hydroxypropanoate (M2F3HP) is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of M2F3HP, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

M2F3HP is characterized by the presence of a fluorine atom and a hydroxyl group, which significantly influence its reactivity and interaction with biological systems. The molecular formula is CHFO, and it has a molecular weight of 130.09 g/mol. The fluorine atom enhances the compound's stability and reactivity, while the hydroxyl group facilitates hydrogen bonding with biological molecules, potentially affecting enzyme activity and specificity .

The biological activity of M2F3HP is primarily attributed to its role as a substrate for various enzymes that catalyze reactions involving fluorinated compounds. The compound's mechanism of action includes:

- Enzyme Substrate Interaction : M2F3HP can act as a substrate for enzymes involved in metabolic pathways, influencing enzymatic reactions that are critical for cellular function.

- Modification of Enzyme Activity : The presence of the hydroxyl group allows M2F3HP to form hydrogen bonds with enzyme active sites, potentially altering enzyme kinetics and specificity .

- Biocatalytic Applications : In biocatalytic processes, M2F3HP can be utilized to synthesize other fluorinated compounds, demonstrating its utility in organic synthesis and pharmaceutical development .

Research Findings

Several studies have explored the biological activity of M2F3HP, revealing its potential therapeutic applications:

- Antitumor Activity : Research indicates that derivatives of M2F3HP exhibit antitumor properties. For example, amino acid ester derivatives containing fluorinated moieties have shown promise in inhibiting tumor cell proliferation .

- Biocatalytic Synthesis : A study demonstrated that M2F3HP can be synthesized through biocatalytic methods using engineered E. coli strains. This method not only enhances yield but also reduces environmental impact compared to traditional chemical synthesis techniques .

Case Study 1: Antitumor Activity Evaluation

A series of experiments evaluated the antitumor efficacy of M2F3HP derivatives in vitro. The results indicated that certain derivatives significantly inhibited the growth of cancer cell lines compared to control groups. The mechanism was hypothesized to involve interference with metabolic pathways essential for cancer cell survival.

Case Study 2: Enzyme Interaction Studies

In another study, researchers investigated how M2F3HP interacts with specific enzymes in metabolic pathways. Using kinetic assays, they found that the compound could modulate enzyme activity, suggesting potential applications in drug design where enzyme inhibition is desired.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 2-fluoro-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEGCFMMLFMGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697093 | |

| Record name | Methyl 2-fluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-30-7 | |

| Record name | Methyl 2-fluoro-3-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-fluoro-3-hydroxy-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.